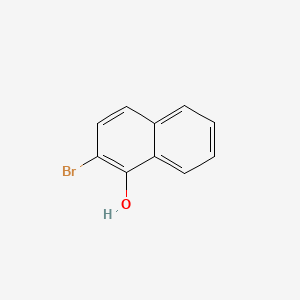

2-Bromonaphthalen-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromonaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOHOSHDZQVKDPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70227883 | |

| Record name | 2-Bromo-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771-15-3 | |

| Record name | 2-Bromo-1-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Bromo-2-naphthol from 2-Naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-bromo-2-naphthol from 2-naphthol, a key transformation in organic synthesis for the production of various pharmaceutical and chemical intermediates. This document provides a comprehensive overview of common synthetic methods, detailed experimental protocols, and characterization data.

Introduction

2-Naphthol is a versatile starting material in organic chemistry. Its electron-rich naphthalene ring is susceptible to electrophilic substitution reactions. The hydroxyl group at the C-2 position is an activating ortho-, para-director. Due to steric hindrance at the C-3 position, electrophilic substitution, such as bromination, preferentially occurs at the C-1 position, yielding 1-bromo-2-naphthol. This selective bromination is a crucial step in the synthesis of more complex molecules, including bioactive compounds and functional materials. This guide will focus on two effective and commonly employed methods for this transformation.

Reaction Workflow

The general workflow for the synthesis of 1-bromo-2-naphthol from 2-naphthol involves the reaction of 2-naphthol with a bromine source in a suitable solvent, followed by work-up and purification of the final product.

Caption: General workflow for the synthesis of 1-bromo-2-naphthol.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of 1-bromo-2-naphthol.

| Parameter | Method 1: KBr/H₂O₂ | Method 2: NaBr/Oxone |

| Starting Material | 2-Naphthol | 2-Naphthol |

| Reagents | Potassium Bromide, Hydrogen Peroxide | Sodium Bromide, Oxone |

| Solvent | Acetic Acid | Not specified (solid-state grinding) |

| Reaction Time | 10 hours[1] | Overnight |

| Temperature | 20 °C[1] | Room Temperature |

| Yield | 82%[1] | Not specified |

| Melting Point | 78-81 °C | 78-81 °C |

| Appearance | Pale yellow needle-like crystals[1] | Dark brown solid (crude) |

| Molecular Formula | C₁₀H₇BrO | C₁₀H₇BrO |

| Molecular Weight | 223.07 g/mol | 223.07 g/mol |

| ¹H NMR (CDCl₃) | δ (ppm): 7.20-8.20 (m, 6H, Ar-H), 5.60 (s, 1H, -OH) | δ (ppm): 7.20-8.20 (m, 6H, Ar-H), 5.60 (s, 1H, -OH) |

| ¹³C NMR | Not available | Not available |

| IR (ATR) | ν (cm⁻¹): 3400-3500 (O-H stretch), 1600-1450 (C=C aromatic stretch) | ν (cm⁻¹): 3400-3500 (O-H stretch), 1600-1450 (C=C aromatic stretch) |

Experimental Protocols

Method 1: Synthesis of 1-Bromo-2-naphthol using Potassium Bromide and Hydrogen Peroxide[1]

This method provides a high yield of 1-bromo-2-naphthol under mild conditions.

Materials:

-

2-Naphthol (4 mmol)

-

Potassium Bromide (4 mmol)

-

30% Hydrogen Peroxide (4 mmol)

-

Acetic Acid (5 mL)

-

Round bottom flask

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

To a round bottom flask, add 2-naphthol (4 mmol) and potassium bromide (4 mmol).

-

Add 5 mL of acetic acid to the flask.

-

Stir the mixture at 20 °C.

-

Slowly add 30% hydrogen peroxide (4 mmol) dropwise to the stirring mixture.

-

Continue stirring the reaction mixture at 20 °C for 10 hours.

-

After the reaction is complete, cool the mixture in an ice bath for 12 hours to facilitate crystallization.

-

Collect the precipitated pale yellow needle-like crystals by filtration.

-

Wash the crystals with cold water and dry them under vacuum.

Method 2: Synthesis of 1-Bromo-2-naphthol using Sodium Bromide and Oxone

This solvent-free method offers an alternative approach to the synthesis.

Materials:

-

2-Naphthol

-

Sodium Bromide

-

Oxone (Potassium peroxymonosulfate)

-

Mortar and Pestle

-

Ethyl acetate for extraction

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a mortar, combine 2-naphthol, sodium bromide, and Oxone.

-

Grind the mixture thoroughly using a pestle.

-

Allow the ground mixture to react overnight at room temperature.

-

After the reaction is complete, transfer the solid mixture to a flask.

-

Extract the crude product with ethyl acetate.

-

Wash the organic layer with water and brine in a separatory funnel.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-bromo-2-naphthol as a dark brown solid.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

2-Naphthol is harmful if swallowed or inhaled.

-

Brominating agents are corrosive and strong oxidizers. Handle with care.

-

Hydrogen peroxide is a strong oxidizer; avoid contact with flammable materials.

-

Dispose of chemical waste according to institutional and local regulations.

Conclusion

The synthesis of 1-bromo-2-naphthol from 2-naphthol can be achieved efficiently through various methods. The choice of method may depend on the desired scale, available reagents, and safety considerations. The protocols detailed in this guide provide reliable procedures for obtaining the target compound in good yield and purity, which is essential for its application in further synthetic endeavors in research and drug development.

References

Mechanism of Bromination of 1-Naphthol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, regioselectivity, and experimental protocols for the bromination of 1-naphthol. The information is intended to assist researchers in understanding and optimizing this important electrophilic aromatic substitution reaction for applications in organic synthesis and drug development.

Core Concepts: Electrophilic Aromatic Substitution in Naphthols

The bromination of 1-naphthol is a classic example of electrophilic aromatic substitution (EAS). The naphthalene ring system is inherently reactive towards electrophiles, and this reactivity is significantly enhanced by the presence of the hydroxyl (-OH) group. The -OH group is a strong activating group due to the resonance donation of its lone pair of electrons into the aromatic rings, which increases the electron density and makes the ring more susceptible to attack by electrophiles like the bromine cation (Br⁺) or a polarized bromine molecule.

The hydroxyl group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho (C2 and C8a, which is not a substitutable position) and para (C4) to itself. In the case of 1-naphthol, the most activated and sterically accessible positions are C2 and C4.

Regioselectivity: Kinetic vs. Thermodynamic Control

The regioselectivity of the bromination of 1-naphthol is influenced by both kinetic and thermodynamic factors.

-

Kinetic Control: At lower temperatures, the reaction is under kinetic control, and the major product is the one that is formed the fastest. For 1-naphthol, the attack at the C4 position (para to the hydroxyl group) is generally favored kinetically. This is because the carbocation intermediate formed by attack at C4 is more stabilized by resonance, with the positive charge being delocalized over both aromatic rings without disrupting the aromaticity of the second ring as significantly as attack at C2.

-

Thermodynamic Control: At higher temperatures, the reaction can be reversible, leading to the thermodynamically most stable product. In some electrophilic substitutions of naphthalenes, a different isomer may be favored under thermodynamic control. However, for the bromination of 1-naphthol, the 4-bromo isomer is generally the major product under a wide range of conditions.

Further bromination of 4-bromo-1-naphthol typically occurs at the C2 position (ortho to the hydroxyl group) to yield 2,4-dibromo-1-naphthol.

Data Presentation: Quantitative Analysis of Bromination Reactions

| Brominating System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| KBr / H₂O₂ (30%) | Acetic Acid | 20 | 10 | 82 | [1] |

| KBr / H₂O₂ (30%) | Chloroform | 40 | 2 | 42 | [1] |

| NaBr / H₂O₂ (30%) | Ether | 45 | 10 | 46 | [1] |

| KBr / t-BuOOH | Acetic Acid | 20 | 6 | 48 | [1] |

| KBr / Dicumyl Peroxide | Acetic Acid | 40 | 10 | 32 | [1] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 4-bromo-1-naphthol and 2,4-dibromo-1-naphthol, adapted from established procedures for the bromination of naphthols and related aromatic compounds.

Synthesis of 4-Bromo-1-naphthol

Materials:

-

1-Naphthol

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (CH₂Cl₂)

-

Sodium thiosulfate solution (10%)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-naphthol (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of N-bromosuccinimide (1.05 eq) in dichloromethane dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 10% sodium thiosulfate solution to consume any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 4-bromo-1-naphthol.

Synthesis of 2,4-Dibromo-1-naphthol

Materials:

-

1-Naphthol

-

Bromine (Br₂)

-

Glacial acetic acid

-

Sodium bisulfite solution

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-naphthol (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (2.1 eq) in glacial acetic acid dropwise over 1 hour, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Pour the reaction mixture into a beaker containing ice-water to precipitate the product.

-

Add a saturated solution of sodium bisulfite to quench any excess bromine.

-

Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure 2,4-dibromo-1-naphthol.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for the brominated products of 1-naphthol.

Table 2: Spectroscopic Data for 4-Bromo-1-naphthol

| Technique | Data |

| ¹H NMR | Expected signals include aromatic protons in the range of 7.0-8.5 ppm. The proton at C2 will likely appear as a doublet, and the proton at C3 as a doublet of doublets. The hydroxyl proton will appear as a broad singlet. |

| ¹³C NMR | Expected signals for the aromatic carbons between 110-155 ppm. The carbon bearing the bromine (C4) will show a characteristic shift. |

| IR (cm⁻¹) | Broad O-H stretch around 3200-3500, C-O stretch around 1200-1250, aromatic C-H stretches above 3000, and C=C stretches in the 1450-1600 region. A C-Br stretch will be observed in the fingerprint region. |

| Mass Spec (m/z) | Molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |

Table 3: Spectroscopic Data for 2,4-Dibromo-1-naphthol [2][3]

| Technique | Data |

| ¹H NMR | Aromatic protons in the range of 7.2-8.3 ppm. The absence of a proton at C2 will simplify the spectrum in that region compared to the monobrominated product. |

| ¹³C NMR | Signals for ten aromatic carbons, with two carbons directly attached to bromine atoms. |

| **IR (cm⁻¹) ** | Similar to 4-bromo-1-naphthol with a broad O-H stretch, C-O stretch, aromatic C-H, and C=C stretches. The C-Br stretches will be present in the fingerprint region. |

| Mass Spec (m/z) | Molecular ion peak (M⁺) with a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4). |

Mandatory Visualizations

Reaction Mechanism

Caption: General mechanism of electrophilic bromination of 1-naphthol.

Regioselectivity in Monobromination

Caption: Regioselectivity in the monobromination of 1-naphthol.

Experimental Workflow for Synthesis and Purification

Caption: General experimental workflow for the bromination of 1-naphthol.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromonaphthalen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Bromonaphthalen-1-ol (CAS No: 771-15-3). The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data, detailed experimental context, and logical visualizations to support advanced research and application.

Core Compound Properties

This compound is a halogenated derivative of 1-naphthol, a key structural motif in medicinal chemistry and materials science. Its bifunctional nature, possessing both a reactive bromine atom and a phenolic hydroxyl group, makes it a versatile intermediate for organic synthesis.

Identifiers and General Properties

| Property | Value | Source(s) |

| CAS Number | 771-15-3 | [1][2][3] |

| Molecular Formula | C₁₀H₇BrO | [1][3][4] |

| Molecular Weight | 223.07 g/mol | [2][3][4] |

| Appearance | Off-white to beige or brown-purple crystalline powder or solid. | [1] |

| Storage | Store in a dry, dark place at room temperature under an inert atmosphere. | [3] |

Physical Properties

| Property | Value | Notes | Source(s) |

| Melting Point | 44-46 °C | [1] | |

| Boiling Point | 313.7 ± 15.0 °C | Predicted | [1] |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; practically insoluble in water. | [1] | |

| pKa | 7.25 ± 0.50 | Predicted | [1] |

| Refractive Index | 1.704 | Predicted | [1] |

| Vapor Pressure | 0.000264 mmHg at 25°C | [1] | |

| Flash Point | 143.5°C | [1] |

Spectral Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The proton on the carbon adjacent to the hydroxyl group and the proton on the carbon adjacent to the bromine atom will be influenced by these substituents. The remaining aromatic protons will appear as a complex multiplet. For comparison, the ¹H NMR spectrum of 2-bromonaphthalene shows signals in the range of 7.3-8.0 ppm.[5]

-

¹³C NMR: The carbon NMR spectrum will display ten signals corresponding to the ten carbon atoms of the naphthalene ring. The carbon bearing the hydroxyl group will be significantly deshielded, appearing at a higher chemical shift. The carbon attached to the bromine atom will also show a characteristic chemical shift. The ¹³C NMR spectrum of 2-bromonaphthalene shows signals in the aromatic region.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3200-3600 | O-H | Broad peak indicating the hydroxyl group, likely involved in hydrogen bonding. |

| ~3000-3100 | C-H (aromatic) | Stretching vibrations of the aromatic C-H bonds. |

| ~1500-1600 | C=C (aromatic) | Stretching vibrations of the naphthalene ring. |

| ~1200-1300 | C-O | Stretching vibration of the phenolic C-O bond. |

| ~500-700 | C-Br | Stretching vibration of the carbon-bromine bond. |

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. For 2-bromonaphthalene, the mass spectrum shows prominent peaks at m/z 206 and 208, corresponding to the two isotopes of bromine.[8] Fragmentation patterns would likely involve the loss of CO, Br, or HBr from the molecular ion.

Chemical Properties and Reactivity

This compound is a versatile building block in organic synthesis due to the presence of two reactive functional groups.

Acidity

The phenolic hydroxyl group imparts acidic properties to the molecule. The predicted pKa of 7.25 suggests it is a weak acid, similar to other substituted phenols.[1]

Reactivity of the Aryl Bromide

The carbon-bromine bond is a key site for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This makes this compound a valuable precursor for the synthesis of more complex naphthalene derivatives.[4][9]

-

Suzuki-Miyaura Coupling: The palladium-catalyzed reaction with boronic acids or their esters allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 2-position.[10][11]

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a C-N bond, allowing for the synthesis of 2-amino-naphthalen-1-ol derivatives by coupling with a wide range of primary and secondary amines.[12][13][14][15][16]

-

Other Cross-Coupling Reactions: The compound can also participate in other cross-coupling reactions such as Sonogashira, Heck, and Stille couplings.

The following diagram illustrates the general reactivity of this compound in common palladium-catalyzed cross-coupling reactions.

Experimental Protocols

Synthesis via Bromination of 1-Naphthol

This protocol is based on the electrophilic aromatic substitution of 1-naphthol. The hydroxyl group is an activating group, directing the incoming electrophile (bromine) to the ortho and para positions. The 2- and 4-positions are activated. Selective formation of this compound can be challenging, and the reaction may yield a mixture of isomers.

Materials and Reagents:

-

1-Naphthol

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂) or Acetic Acid

-

Sodium bicarbonate solution (saturated)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-naphthol in a suitable solvent like dichloromethane or acetic acid.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of N-Bromosuccinimide or a dilute solution of bromine in the same solvent dropwise to the stirred solution of 1-naphthol. The reaction is typically exothermic and should be controlled to avoid over-bromination.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate. Extract the product with dichloromethane. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product, which may be a mixture of isomers, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry.

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Safety Information

This compound is an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Applications and Future Directions

This compound serves as a valuable intermediate in the synthesis of a variety of organic molecules. Its derivatives have potential applications in:

-

Pharmaceuticals: As a building block for the synthesis of biologically active compounds.

-

Materials Science: In the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[9]

-

Dyes and Pigments: As a precursor for the synthesis of naphthalenic dyes.

Further research into the biological activities of this compound and its derivatives could uncover novel therapeutic agents. The exploration of its utility in materials science may lead to the development of new functional organic materials with enhanced properties.

References

- 1. chembk.com [chembk.com]

- 2. This compound - Protheragen [protheragen.ai]

- 3. chemscene.com [chemscene.com]

- 4. This compound [myskinrecipes.com]

- 5. 2-Bromonaphthalene(580-13-2) 1H NMR [m.chemicalbook.com]

- 6. 2-Bromonaphthalene(580-13-2) 13C NMR [m.chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Naphthalene, 2-bromo- [webbook.nist.gov]

- 9. ossila.com [ossila.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. jk-sci.com [jk-sci.com]

Navigating the Solubility of 2-Bromonaphthalen-1-ol: A Technical Guide for Researchers

For Immediate Release

This technical guide offers an in-depth exploration of the solubility characteristics of 2-Bromonaphthalen-1-ol (CAS No. 771-15-3), a crucial intermediate in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, providing a centralized resource on its solubility in common organic solvents, alongside detailed experimental methodologies.

Core Topic: Solubility of this compound

This compound is a white crystalline solid that is generally described as soluble in various organic solvents and practically insoluble in water.[1][2] Its solubility is a critical parameter for its application in synthesis, purification, and formulation. While precise quantitative solubility data across a wide range of solvents is not extensively published, this guide compiles available qualitative information and provides a framework for its experimental determination.

Data Presentation: Qualitative Solubility Overview

Due to the limited availability of specific quantitative solubility data in peer-reviewed literature and chemical databases, the following table summarizes the qualitative solubility of this compound in several common organic solvents. This information is based on general statements found in chemical supplier datasheets and safety data sheets. For comparative context, quantitative data for the parent compound, 2-Naphthol, is included to provide a potential, albeit approximate, indication of solubility behavior.

| Solvent | Chemical Class | Qualitative Solubility of this compound | Quantitative Solubility of 2-Naphthol ( g/100 mL) |

| Water | Protic | Practically Insoluble[1][2] | 0.074 @ 25°C[3] |

| Ethanol | Protic, Polar | Soluble[1][2] | 125 @ 25°C[3] |

| Dichloromethane | Halogenated | Soluble[1][2] | Soluble |

| Chloroform | Halogenated | Soluble | 58.8 @ 25°C[3] |

| Diethyl Ether | Ether | Soluble | 76.9 @ 25°C[3] |

| Benzene | Aromatic | Soluble | Soluble[3] |

| Acetone | Ketone | Soluble | Very Soluble |

| Hexane | Aliphatic | Sparingly Soluble to Insoluble | Slightly Soluble |

Disclaimer: The qualitative solubility data for this compound is based on general chemical information and should be confirmed experimentally for specific applications. The quantitative data for 2-Naphthol is provided for informational purposes only and is not a direct representation of the solubility of this compound.

Experimental Protocols: Determining Solubility

For applications requiring precise solubility values, direct experimental measurement is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid compound in a solvent.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

A suitable analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take measurements at different time points to confirm that the concentration of the solute in the solvent remains constant, indicating that equilibrium has been achieved.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle. Centrifugation at a low speed can aid in phase separation.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter to remove any particulate matter.

-

-

Quantification:

-

Accurately dilute the collected supernatant with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the experimental temperature. The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination.

References

An In-depth Technical Guide to the Spectroscopic Data of CAS Number 771-15-3

An important note on chemical identification: Initial analysis revealed a discrepancy in the provided information. The CAS number 771-15-3 correctly corresponds to 2-Bromo-naphthalen-1-ol . The compound name 3-Fluoro-4-morpholinoaniline corresponds to CAS number 93246-53-8. This guide will focus on the spectroscopic data for 2-Bromo-naphthalen-1-ol (CAS 771-15-3).

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-naphthalen-1-ol. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for compound characterization and quality control.

Quantitative Spectroscopic Data

The following tables summarize the available quantitative data for 2-Bromo-naphthalen-1-ol and its closely related isomer, 2-Bromonaphthalene, for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data for 2-Bromo-naphthalen-1-ol (CAS 771-15-3)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.24 - 8.21 | m | - | Aromatic H |

| 7.77 - 7.73 | m | - | Aromatic H |

| 7.51 - 7.43 | m | - | Aromatic H (3H) |

| 7.28 | d | 8.8 | Aromatic H |

| 5.96 | s | - | -OH |

Table 2: ¹³C NMR Spectroscopic Data for 2-Bromonaphthalene (CAS 580-13-2) *

| Chemical Shift (δ) ppm |

| 134.4 |

| 132.7 |

| 129.7 |

| 128.3 |

| 127.8 |

| 127.7 |

| 126.9 |

| 126.3 |

| 121.3 |

Table 3: Infrared (IR) Spectroscopy Data for 2-Bromonaphthalene (CAS 580-13-2) *

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3050 - 3100 | Aromatic C-H stretch |

| 1600 - 1450 | Aromatic C=C stretch |

| ~740 | C-Br stretch |

Table 4: Mass Spectrometry Data for 2-Bromonaphthalene (CAS 580-13-2) *

| m/z | Interpretation |

| 206/208 | [M]⁺ (Molecular ion peak with bromine isotopes ⁷⁹Br and ⁸¹Br) |

| 127 | [M-Br]⁺ (Loss of bromine radical) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal reference (0 ppm).

-

¹H NMR Spectroscopy:

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64.

-

Relaxation delay: 1-5 seconds.

-

Spectral width: 0-10 ppm.

-

-

Data Processing: The Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to TMS.

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 75 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Number of scans: 1024 or more due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0-220 ppm.

-

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the deuterated solvent signal.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR) FT-IR, the solid sample is placed directly on the ATR crystal.

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Processing: A background spectrum of the empty sample compartment (or the pure ATR crystal) is recorded and subtracted from the sample spectrum. The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

2.3 Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL for techniques like Electrospray Ionization (ESI). For Electron Ionization (EI), the sample can be introduced directly via a heated probe or after separation by Gas Chromatography (GC).

-

Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight) with an appropriate ionization source.

-

Acquisition Parameters (EI):

-

Ionization energy: 70 eV.

-

Mass range: m/z 50-500.

-

-

Data Processing: The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge ratio (m/z). The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound. The isotopic distribution pattern for bromine (¹⁹Br and ⁸¹Br) is a key diagnostic feature.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of 2-Bromo-naphthalen-1-ol.

Discovery and historical synthesis of bromonaphthalene derivatives

An In-depth Technical Guide to the Discovery and Historical Synthesis of Bromonaphthalene Derivatives

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the historical synthesis of bromonaphthalene derivatives, focusing on the foundational methods that have paved the way for modern organic chemistry. It includes detailed experimental protocols derived from seminal literature, comparative data on reaction outcomes, and visualizations of synthetic workflows and relevant biological pathways, offering valuable insights for today's researchers.

Historical Discovery: From Substitution to Theory

The study of naphthalene derivatives was central to the development of organic chemistry in the 19th century. The French chemist Auguste Laurent was a pioneer in this field. Through his work in the 1830s and 1840s on the reactions of naphthalene with chlorine and bromine, he systematically produced a series of substituted naphthalenes, including bromonaphthalene.[1] These experiments were foundational to his "nucleus theory," which posited that a core hydrocarbon structure (the nucleus) could undergo substitution by other elements while retaining its fundamental arrangement.[1][2] This idea was revolutionary as it challenged the prevailing dualistic theories and foreshadowed modern structural chemistry.[2] Following Laurent's initial work, chemists like Carl Glaser in the 1860s further refined methods for the direct halogenation of aromatic compounds, solidifying direct bromination as a primary synthetic route.[3]

Foundational Synthesis Methods

Two principal methods dominated the historical synthesis of monobrominated naphthalenes: direct electrophilic bromination and the Sandmeyer reaction.

Method 1: Direct Electrophilic Bromination of Naphthalene

The most direct historical method for synthesizing 1-bromonaphthalene (also known as α-bromonaphthalene) is the electrophilic aromatic substitution of naphthalene with molecular bromine.[4] Naphthalene reacts preferentially at the alpha (C1) position, which is kinetically favored over the beta (C2) position. This classic method, detailed in a 1921 Organic Syntheses procedure, remains a cornerstone of aromatic chemistry.[3]

The bromination of naphthalene can lead to several isomers. The relationship between the parent molecule and its primary mono- and di-brominated derivatives is illustrated below.

This protocol is adapted from Organic Syntheses, Coll. Vol. 1, p.135 (1941); Vol. 1, p.35 (1921).

-

Apparatus Setup: In a 2-liter flask, place 512 g (4 moles) of naphthalene and 275 g (170 cc) of carbon tetrachloride. Equip the flask with a mechanical stirrer, a reflux condenser, and a dropping funnel whose stem extends below the liquid level. Connect the top of the condenser to a gas trap to absorb the hydrogen bromide (HBr) byproduct.

-

Reaction: Gently heat the mixture to a boil on a steam bath. Using the dropping funnel, add 707 g (220 cc, 4.4 moles) of bromine at a rate that prevents bromine vapor from escaping through the condenser. This addition typically takes 12 to 15 hours.

-

Completion and Workup: Continue gentle heating and stirring for approximately 6 hours, or until the evolution of HBr gas ceases.

-

Solvent Removal: Distill the carbon tetrachloride from the mixture under slightly reduced pressure.

-

Purification Step 1: Add 20–30 g of powdered sodium hydroxide to the residue and stir at 90–100°C for four hours. This step neutralizes any remaining acid and helps stabilize the product.

-

Purification Step 2 (Distillation): Transfer the liquid to a flask and perform fractional distillation under reduced pressure.

-

The initial fraction (forerun) will contain unreacted naphthalene. This can be chilled to crystallize the naphthalene, which is then removed by suction filtration.

-

Collect the main fraction of 1-bromonaphthalene, which boils at 132–135°C / 12 mmHg.

-

A higher-boiling fraction containing dibromonaphthalenes may also be collected.

-

-

Final Yield: By systematically redistilling the intermediate fractions, a yield of 600–620 g (72–75% of the theoretical amount) of colorless 1-bromonaphthalene can be obtained.

Method 2: The Sandmeyer Reaction

Discovered by Traugott Sandmeyer in 1884, the Sandmeyer reaction provides an alternative route to aryl halides from aryl amines via a diazonium salt intermediate. This method is particularly valuable for synthesizing isomers that are difficult to obtain through direct substitution, such as 2-bromonaphthalene (β-bromonaphthalene). The synthesis of 2-bromonaphthalene from 2-naphthylamine was described in detail by Newman and Wise in 1941. They noted that standard Sandmeyer procedures often gave poor yields with naphthalene compounds and developed an improved method using a mercuric bromide complex, achieving yields of 53-65%.

This protocol is adapted from J. Am. Chem. Soc. 1941, 63, 10, 2847.

-

Diazotization (Part A): Prepare a cold diazonium salt solution from 50 g (0.35 mole) of 2-naphthylamine. This is typically done by dissolving the amine in an acidic solution (e.g., HBr/water), cooling to 0-5°C, and slowly adding a solution of sodium nitrite.

-

Complex Formation (Part B): To the cold diazonium solution, add a solution of 40 g (0.11 mole) of mercuric bromide dissolved in 200 cc of water containing 20 cc of 48% hydrobromic acid. A voluminous precipitate will form.

-

Isolation of Complex: Stir the mixture for fifteen minutes, then collect the solid complex by filtration and wash it with cold water, followed by alcohol and ether. The dried complex weighs approximately 115 g.

-

Decomposition (Part C): Mix the dried, powdered complex with 115 g of anhydrous sodium bromide in a distillation flask.

-

Thermal Decomposition: Heat the flask gently over a wire gauze with a small flame. The reaction will initiate and proceed smoothly. Continue heating until no more oily product distills over.

-

Purification:

-

Separate the crude 2-bromonaphthalene from the aqueous distillate.

-

The crude product often contains unreacted 2-naphthylamine. Remove this by steam distillation from a dilute sulfuric acid solution.

-

The resulting oil is then distilled under reduced pressure. Collect the fraction boiling at 159-160°C / 20 mmHg.

-

-

Final Product: The distilled product solidifies upon cooling. The reported yield is 40-48 g (53-59% of the theoretical amount) of pure 2-bromonaphthalene.

References

A Theoretical and Computational Investigation of 2-Bromonaphthalen-1-ol's Electronic Structure: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthalene derivatives are pivotal in medicinal chemistry and materials science. The introduction of functional groups, such as a bromo and a hydroxyl group in 2-Bromonaphthalen-1-ol, can significantly influence its electronic properties, reactivity, and potential for intermolecular interactions, making it a molecule of interest for further synthetic derivatization and as a potential pharmacophore. This guide outlines the theoretical and computational methodologies to rigorously characterize the electronic structure of this compound. In the absence of extensive published research on this specific molecule, this document serves as a comprehensive protocol, adapting state-of-the-art computational techniques from studies of analogous naphthalene derivatives. A detailed workflow for Density Functional Theory (DFT) calculations is presented, along with templates for data analysis and visualization, to provide a robust framework for future research.

Introduction

The electronic structure of a molecule is fundamental to understanding its chemical behavior, reactivity, and potential biological activity. For naphthalene derivatives like this compound, a thorough grasp of properties such as molecular orbital energies, electron density distribution, and electrostatic potential is crucial for predicting its role in chemical reactions and its interactions with biological targets.[1]

Computational chemistry, particularly methods rooted in quantum mechanics, offers a powerful avenue to elucidate these properties.[2][3] Density Functional Theory (DFT) has emerged as a highly effective method, providing a balance between computational cost and accuracy for studying organic molecules.[2][4] This whitepaper details a comprehensive computational protocol for investigating the electronic structure of this compound using DFT.

Computational Methodology

The following section outlines a detailed protocol for the theoretical calculation of the electronic structure of this compound. This methodology is designed to be reproducible and provide a thorough analysis of the molecule's electronic properties.

Software and Hardware

All calculations can be performed using a high-performance computing cluster. The Gaussian suite of programs is a widely used software package for such calculations, although other software like ORCA or Schrödinger's Jaguar can also be employed.[4][5]

Molecular Geometry Optimization

The first step in any electronic structure calculation is to determine the molecule's most stable three-dimensional conformation.

-

Protocol:

-

The initial structure of this compound can be built using a molecular editor such as GaussView or Avogadro.

-

A geometry optimization is then performed to find the minimum energy structure on the potential energy surface.

-

A vibrational frequency analysis should be conducted following the optimization. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

-

Recommended Level of Theory:

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked hybrid functional for organic molecules.[4] For systems where dispersion interactions are significant, dispersion-corrected functionals like B3LYP-D3 are recommended.

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is a suitable choice, providing a good balance of accuracy and computational efficiency.[6] The inclusion of diffuse functions (++) is important for describing anions and weak interactions, while polarization functions (d,p) allow for more flexibility in describing bonding.

-

Electronic Structure Calculations

Once the optimized geometry is obtained, a single-point energy calculation is performed to determine the electronic properties.

-

Protocol:

-

Using the optimized molecular geometry, a single-point energy calculation is performed at the same or a higher level of theory.

-

This calculation will provide key electronic properties, including molecular orbital energies (HOMO and LUMO), the molecular electrostatic potential, and Mulliken population analysis.

-

Data Presentation and Analysis

The quantitative results from the electronic structure calculations should be presented in a clear and organized manner to facilitate interpretation and comparison.

Molecular Geometry

The key bond lengths and bond angles of the optimized this compound structure should be tabulated.

| Bond | Bond Length (Å) | Angle | Angle (°) |

| C1-O | Calculated Value | O-C1-C2 | Calculated Value |

| C2-Br | Calculated Value | Br-C2-C1 | Calculated Value |

| C1-C2 | Calculated Value | C1-C10-C9 | Calculated Value |

| ... | ... | ... | ... |

| Caption: Optimized geometric parameters for this compound calculated at the B3LYP/6-311++G(d,p) level of theory. |

Frontier Molecular Orbitals

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.[7]

| Parameter | Energy (Hartree) | Energy (eV) |

| HOMO | Calculated Value | Calculated Value |

| LUMO | Calculated Value | Calculated Value |

| HOMO-LUMO Gap (ΔE) | Calculated Value | Calculated Value |

| Caption: Calculated frontier molecular orbital energies and the HOMO-LUMO gap of this compound. |

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack.[2] The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

Mulliken Population Analysis

Mulliken population analysis provides a way to estimate the partial atomic charges within a molecule, offering insights into the distribution of electrons among the constituent atoms.

| Atom | Mulliken Charge (e) |

| O | Calculated Value |

| Br | Calculated Value |

| C1 | Calculated Value |

| C2 | Calculated Value |

| ... | ... |

| Caption: Calculated Mulliken atomic charges for this compound. |

Visualization of Computational Workflow

The following diagrams illustrate the logical flow of the computational methodology described in this whitepaper.

References

- 1. benchchem.com [benchchem.com]

- 2. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. learn.schrodinger.com [learn.schrodinger.com]

- 6. researchgate.net [researchgate.net]

- 7. HOMO and LUMO - Wikipedia [en.wikipedia.org]

Crystal Structure of 2-Bromonaphthalen-1-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated crystal structure of 2-Bromonaphthalen-1-ol. While a definitive, publicly available crystal structure for this compound (C₁₀H₇BrO) has not been identified in the current literature, this document outlines the expected molecular geometry, potential intermolecular interactions, and the experimental methodology for its determination via single-crystal X-ray diffraction. The insights presented are extrapolated from the known crystal structure of the closely related compound, 2,4-Dibromonaphthalen-1-ol, and fundamental principles of crystallography and molecular interactions. This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of halogenated naphthol derivatives in fields such as medicinal chemistry and materials science.

Introduction

This compound is a halogenated aromatic compound of significant interest in organic synthesis and as a building block for pharmaceutical and materials development.[1] The introduction of a bromine atom and a hydroxyl group to the naphthalene core imparts specific electronic and steric properties that influence its chemical reactivity and solid-state packing. Understanding the three-dimensional arrangement of molecules in the crystalline state is paramount for predicting and controlling physicochemical properties such as solubility, melting point, and bioavailability, which are critical in drug development.

This whitepaper aims to provide a detailed projection of the crystal structure of this compound, offering insights into the forces that govern its molecular assembly. Furthermore, a standardized experimental protocol for its crystal structure determination is presented to guide future research.

Predicted Crystal Structure and Intermolecular Interactions

In the absence of a determined crystal structure for this compound, we can infer its crystallographic characteristics from its molecular structure and by analogy to similar compounds, such as 2,4-Dibromonaphthalen-1-ol.

The molecule is expected to be largely planar due to the aromatic naphthalene backbone. The primary intermolecular interactions anticipated to dictate the crystal packing are:

-

Hydrogen Bonding: The hydroxyl group (-OH) is a potent hydrogen bond donor and acceptor. It is highly probable that strong O-H···O hydrogen bonds will be a dominant feature, potentially leading to the formation of chains or cyclic motifs of molecules.

-

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen. This interaction, though generally weaker than hydrogen bonding, can play a significant role in directing the crystal packing. In the related structure of 2,4-Dibromonaphthalen-1-ol, an intramolecular O—H···Br hydrogen bond is observed.[2]

-

π–π Stacking: The aromatic naphthalene rings are expected to exhibit π–π stacking interactions, where the electron-rich π systems of adjacent molecules align, contributing to the overall stability of the crystal lattice. In 2,4-Dibromonaphthalen-1-ol, π–π interactions between the benzene rings of the naphthalene group help to consolidate the packing.[2]

-

Van der Waals Forces: These non-specific interactions will also contribute to the overall cohesive energy of the crystal.

Based on these interactions, a densely packed structure is anticipated, with molecules likely arranged in a herringbone or slipped-stack motif to maximize attractive forces.

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive determination of the crystal structure of this compound requires the growth of high-quality single crystals and subsequent analysis by X-ray diffraction. The following is a detailed, generalized methodology.

Crystallization

-

Solvent Selection: A systematic screening of solvents with varying polarities (e.g., hexane, ethanol, acetone, dichloromethane) is necessary. The ideal solvent will dissolve the compound at an elevated temperature and allow for slow crystallization upon cooling or solvent evaporation.

-

Crystallization Techniques:

-

Slow Evaporation: A saturated solution of this compound is prepared at room temperature and left undisturbed in a loosely covered vial to allow for the slow evaporation of the solvent.

-

Slow Cooling: The compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

-

Data Collection

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.

-

Diffractometer Setup: The crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.

-

Full Data Collection: A complete sphere of diffraction data is collected by rotating the crystal through a series of angles.

Structure Solution and Refinement

-

Data Reduction: The raw diffraction intensities are integrated, corrected for experimental factors (e.g., Lorentz and polarization effects, absorption), and merged to produce a unique set of reflection data.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

-

Structure Refinement: The initial model is refined against the experimental data by least-squares methods. Anisotropic displacement parameters are typically applied to non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

-

Validation: The final structural model is validated using software tools like PLATON and checked against crystallographic databases for consistency and quality.

Quantitative Data

As of the date of this publication, a crystallographic information file (CIF) for this compound is not publicly available. Therefore, a table of quantitative crystallographic data cannot be provided. Researchers who successfully determine the structure are encouraged to deposit their findings with the Cambridge Crystallographic Data Centre (CCDC) to make this valuable data accessible to the scientific community.

For illustrative purposes, the crystallographic data for the related compound, 2,4-Dibromonaphthalen-1-ol , is presented in the table below.[2]

| Parameter | 2,4-Dibromonaphthalen-1-ol |

| Chemical Formula | C₁₀H₆Br₂O |

| Formula Weight | 301.97 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.1225 (3) |

| b (Å) | 14.4441 (11) |

| c (Å) | 16.0490 (14) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 955.65 (13) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα |

| R-factor | 0.042 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining a crystal structure using single-crystal X-ray diffraction.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, this technical guide provides a robust framework for its prediction and elucidation. The anticipated interplay of hydrogen bonding, halogen bonding, and π–π stacking interactions will likely govern its solid-state architecture. The detailed experimental protocol for single-crystal X-ray diffraction serves as a practical guide for researchers aiming to solve this structure. The determination and public deposition of the crystal structure of this compound will be a valuable contribution to the fields of crystallography, medicinal chemistry, and materials science, enabling a deeper understanding of its structure-property relationships.

References

In-Depth Technical Guide: Safety and Handling of 2-Bromonaphthalen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-Bromonaphthalen-1-ol, a key intermediate in pharmaceutical and organic synthesis. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] It is soluble in organic solvents such as ethanol and dichloromethane and is practically insoluble in water.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrO | [1][2] |

| Molecular Weight | 223.07 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Solubility | Soluble in ethanol, dichloromethane; practically insoluble in water | [1] |

| Storage | Room temperature, stored under nitrogen | [2][3] |

Hazard Identification and GHS Classification

This compound is considered an irritant.[1] While a specific GHS classification for this compound is not uniformly available across all sources, related compounds offer guidance on potential hazards. For instance, 1-Bromo-2-naphthol is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.

Note: The following table is based on data for related compounds and should be used as a precautionary guide. A substance-specific risk assessment should always be conducted.

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

| Equipment | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield.[4] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1][4] |

| Respiratory Protection | Use in a well-ventilated area.[1] If dusts are generated, a NIOSH-approved respirator is recommended. |

Engineering Controls

| Control | Specification |

| Ventilation | Work in a well-ventilated chemical fume hood.[1] |

| Eye Wash Station | An eyewash station and safety shower must be readily accessible.[5] |

Handling Procedures

-

Do not breathe dust.[5]

-

Wash hands thoroughly after handling.[4]

-

Keep container tightly closed when not in use.[4]

Experimental Protocols

General Handling Workflow

The following diagram illustrates a standard workflow for the safe handling of chemical reagents like this compound.

Caption: A logical workflow for the safe handling of chemical reagents.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[4][5]

Spill and Emergency Procedures

| Situation | Protocol |

| Skin Contact | Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek medical attention.[5] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5] |

| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Get medical attention.[5] |

| Ingestion | Clean mouth with water. Do NOT induce vomiting. Get medical attention.[4] |

| Spill | Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[5] |

Fire-Fighting Measures

| Measure | Detail |

| Suitable Extinguishing Media | Carbon dioxide, dry chemical powder, or appropriate foam. |

| Unsuitable Extinguishing Media | Do not use a heavy water stream. |

| Specific Hazards | Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, and hydrogen halides.[5][6] |

| Protective Equipment | Wear self-contained breathing apparatus and full protective gear.[5] |

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not let product enter drains.

Reactivity and Stability

This compound is stable under normal conditions.[5] It is incompatible with strong oxidizing agents and strong bases.[5] The reactivity of the C-Br bond is influenced by its position on the naphthalene ring.[7]

This technical guide is intended for use by qualified individuals trained in chemical handling. The information provided is based on currently available data and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) for the product being used.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Bromonaphthalen-1-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Bromonaphthalen-1-ol in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of functionalized 2-aryl-1-naphthols, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[1][2] For this compound, this reaction facilitates the introduction of various aryl or heteroaryl substituents at the 2-position of the naphthalene core. The hydroxyl group at the 1-position can influence the reactivity of the molecule and may require consideration when choosing reaction conditions.

Core Reaction

The general scheme for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid is depicted below:

Figure 1. General reaction scheme.

Key Reaction Components and Optimization

Successful Suzuki-Miyaura coupling of this compound hinges on the careful selection of several key components:

-

Palladium Catalyst: A suitable palladium source and ligand are crucial for catalytic activity. Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-phosphine complexes.[3] The choice of phosphine ligand, such as SPhos or XPhos, is often critical for achieving high reaction efficiency, especially with less reactive coupling partners.[3]

-

Base: A base is required to activate the organoboron compound for the transmetalation step.[1] Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are frequently used.[3][4] The choice of base can significantly impact the reaction rate and yield.

-

Solvent: The reaction is typically carried out in a mixture of an organic solvent and water.[3] Common organic solvents include 1,4-dioxane, toluene, and DMF.[3][5] The presence of water is often necessary for the transmetalation step to proceed efficiently.

-

Boronic Acid/Ester: A wide variety of aryl and heteroaryl boronic acids or their corresponding esters can be used as coupling partners, allowing for the synthesis of a diverse range of 2-aryl-1-naphthols.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of aryl bromides with arylboronic acids, which can be adapted for this compound based on analogous reactions found in the literature.

| Entry | Aryl Halide (Starting Material) | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | This compound (hypothetical) | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 12-24 | >90 (expected) | [3] |

| 2 | This compound (hypothetical) | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (6) | - | Cs₂CO₃ (3) | Toluene/H₂O | 60 | 18 | High (expected) | [4] |

| 3 | 7-Chloro-2-naphthol | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 80-100 | 12-24 | High | [3] |

| 4 | 3-Bromo-2,1-borazaronaphthalene | Potassium vinyltrifluoroborate | Pd(dppf)Cl₂ (6) | - | Cs₂CO₃ (3) | Toluene/H₂O | 60 | 18 | 70 | [4] |

Experimental Protocols

General Protocol for the Suzuki-Miyaura Cross-Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2 equiv)

-

Anhydrous 1,4-dioxane

-

Degassed water

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).[3]

-

Catalyst and Ligand Addition: In a separate vial, weigh out palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these solids to the Schlenk flask.[3]

-

Solvent Addition and Degassing: Add anhydrous 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL) to the flask.[3] Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting the flask to several cycles of vacuum and backfilling with an inert gas.[3]

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C.[3] Stir the reaction mixture vigorously under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[3]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.[3]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate.[3]

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-1-naphthol product.[3]

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

Visualizations

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

Caption: A simplified diagram of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Experimental Workflow

The following diagram outlines the typical experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Logical Relationships of Reaction Components

The outcome of the Suzuki-Miyaura reaction is dependent on the interplay between its various components.

References

Application of 2-Bromonaphthalen-1-ol in the Synthesis of Fluorescent Probes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromonaphthalen-1-ol is a versatile building block in organic synthesis, offering a reactive site for carbon-carbon and carbon-heteroatom bond formation, making it a valuable precursor for the development of novel fluorescent probes. Its naphthalene core provides intrinsic fluorescence, which can be modulated by the introduction of specific functional groups. These functional groups can act as recognition sites for various analytes, leading to changes in the photophysical properties of the molecule upon binding. This document provides detailed application notes and protocols for the synthesis of fluorescent probes derived from this compound, with a primary focus on Schiff base chemosensors for metal ion detection.

The general strategy involves the conversion of this compound to the more reactive intermediate, 2-hydroxy-1-naphthaldehyde. This aldehyde can then be readily condensed with a variety of amines to generate Schiff base ligands, which often exhibit interesting photophysical properties and can act as selective chemosensors for metal ions.[1][2][3][4][5][6][7] The signaling mechanism of these probes often relies on processes such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), or Excited State Intramolecular Proton Transfer (ESIPT).[5][8]

Another potential synthetic route for the functionalization of this compound is the Suzuki-Miyaura cross-coupling reaction.[9][10][11][12] This powerful method allows for the formation of a carbon-carbon bond between the naphthalene core and various aryl or vinyl boronic acids, enabling the introduction of a wide range of substituents to tune the probe's fluorescent properties and selectivity.

Signaling Pathways

The fluorescent probes derived from this compound, particularly the Schiff base derivatives of 2-hydroxy-1-naphthaldehyde, often function as "turn-on" or "turn-off" sensors. The signaling mechanism is typically based on the modulation of non-radiative decay pathways upon analyte binding.

1. Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET)

In many Schiff base sensors, the lone pair of electrons on the imine nitrogen can quench the fluorescence of the naphthalene fluorophore through a Photoinduced Electron Transfer (PET) process. Upon coordination with a metal ion, this PET process is inhibited, leading to a significant enhancement in fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[3][5]

Caption: Signaling pathway of a "turn-on" fluorescent probe based on CHEF and PET inhibition.

Quantitative Data Summary

The following table summarizes the photophysical and sensing properties of representative fluorescent probes synthesized from derivatives of 2-hydroxy-1-naphthaldehyde, a key intermediate accessible from this compound.

| Probe/Sensor (Derived from 2-hydroxy-1-naphthaldehyde) | Analyte | Excitation (λex, nm) | Emission (λem, nm) | Detection Limit | Reference |

| Acylhydrazone Derivative | Al³⁺ | 370 | 470 | Not Specified | [3] |

| Schiff Base with furan-2-carbohydrazide | Zn²⁺ | 430 | 510 | 12.8 nM | [5] |

| Schiff Base with 2-amine benzhydrazide | Various Metal Ions | Not Specified | Not Specified | Not Specified | [4] |

| Naphthalene Hydrazone Derivative | Al³⁺ | 343 | 434 and 538 | 8.73 x 10⁻⁸ mol/L | [13] |

| Schiff Base with N,N'-(2-aminophenyl)-2,6-dicarboxylimide pyridine | - | 350 | 588 | Not Applicable | [2] |

Experimental Protocols

1. Synthesis of 2-hydroxy-1-naphthaldehyde from this compound (Proposed)

This protocol describes a plausible two-step synthesis of 2-hydroxy-1-naphthaldehyde, a key intermediate for fluorescent probe synthesis, starting from this compound.

Step 1: Protection of the Hydroxyl Group (Williamson Ether Synthesis) [14][15]

-

Materials: this compound, sodium hydride (NaH), methyl iodide (CH₃I), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a solution of this compound in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-bromo-1-methoxynaphthalene.

-

Step 2: Formylation (Vilsmeier-Haack Reaction)

-

Materials: 2-bromo-1-methoxynaphthalene, N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃).

-

Procedure:

-

In a round-bottom flask, cool a solution of anhydrous DMF at 0 °C.

-

Slowly add phosphorus oxychloride (1.5 equivalents) to the DMF with stirring.

-

After the addition is complete, add a solution of 2-bromo-1-methoxynaphthalene in DMF dropwise at 0 °C.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield 2-bromo-1-hydroxy-naphthaldehyde.

-

2. General Protocol for the Synthesis of Schiff Base Fluorescent Probes [1][2][4][6]